Delta-3-Cefaclor

Pharmaceutical Analysis HPLC Method Validation System Suitability

Non-compendial impurity standards cause method failure and ANDA rejection in cefaclor QC testing. Delta-3-Cefaclor (CAS 152575-13-8) is the USP-mandated system suitability reference standard (resolution ≥2.5) and EP-designated Impurity D. • USP system suitability: Mandatory resolution ≥2.5 between cefaclor and delta-3 isomer peaks per all cefaclor monographs • RRT ~1.35 under USP HPLC conditions; QAMS-derived relative correction factor 0.83 enables cost-effective single-standard quantification • Traceable, certified reference standard supplied with comprehensive CoA for ANDA method validation and QC batch release

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.81
CAS No. 152575-13-8
Cat. No. B601259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-3-Cefaclor
CAS152575-13-8
Synonyms(6R,7R)-7-[[(2R)-Aminophenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-3-Cefaclor Reference Standard Overview


Delta-3-Cefaclor (CAS 152575-13-8), designated as Cefaclor EP Impurity D [1] and USP Cefaclor Delta-3 Isomer , is a key isomeric impurity reference standard for the second-generation cephalosporin antibiotic cefaclor. It exists as a mixture of (2R,6R,7R)- and (2S,6R,7R)- diastereomers and is critical for pharmaceutical quality control to ensure compliance with major pharmacopoeias including USP and EP [1]. The primary value proposition of Delta-3-Cefaclor lies in its role as a traceable reference standard for analytical method development, validation, and routine quality control testing of cefaclor APIs and finished dosage forms [2].

Traceability Certified to USP Delta-3 Isomer RS and EP Impurity D
Method Use HPLC system suitability reference standard for cefaclor
Regulatory Context Supports ANDA and commercial QC batch release testing

Delta-3-Cefaclor: Why Generic Substitution Fails


Substituting Delta-3-Cefaclor with a non-specific 'cefaclor impurity' or a structurally similar but non-pharmacopoeial isomer will lead to method failure and regulatory non-compliance. The United States Pharmacopeia (USP) explicitly mandates the use of 'USP Cefaclor Delta-3 Isomer RS' for system suitability testing in all cefaclor monographs, requiring a minimum resolution of 2.5 between the cefaclor and delta-3 isomer peaks [1]. Furthermore, the European Pharmacopoeia designates this specific isomer as Impurity D [2]. Using a non-compendial standard with unknown isomeric purity or incorrect relative retention time will prevent accurate identification and quantification, invalidating analytical data for ANDA submissions or QC release. The precise chromatographic behavior—particularly a relative retention time of approximately 1.35 (vs. cefaclor at 1.0) under USP conditions [1]—is a property unique to this specific isomer and cannot be assumed for other impurities or uncharacterized mixtures. This specificity underpins the requirement for a traceable, certified reference standard.

  • Chromatographic Specificity Non-compendial impurities may not meet required resolution or retention time profile, causing system suitability failure.
  • Regulatory Traceability Uncertified standards lack pharmacopoeial traceability, risking rejection of analytical data for regulatory submissions.

Delta-3-Cefaclor Quantitative Performance Evidence


Chromatographic Resolution: System Suitability Requirement

The USP monograph for Cefaclor Capsules mandates a minimum resolution of 2.5 between the cefaclor peak and the cefaclor delta-3 isomer peak during system suitability testing [1]. This quantitative requirement directly compares the chromatographic separation of Delta-3-Cefaclor from the parent drug, establishing a critical, pharmacopoeial-defined benchmark that must be met for assay validity. The relative retention time for cefaclor delta-3 isomer is about 1.35 under the specified LC conditions (C18 column, mobile phase with sodium 1-pentanesulfonate, UV detection at 265 nm) [1].

System Suitability
Head-to-head
Resolution (Rs) ≥ 2.5
Relative retention time ~1.35
Regulatory gatekeeper for assay validity in USP/EP methods.
L1 column (5 μm), UV 265 nm, 1.5 mL/min
Pharmaceutical Analysis HPLC Method Validation System Suitability

QAMS-Based Purity Assessment and Relative Correction Factor

A 2023 study established a QAMS method for detecting three known impurities in cefaclor capsules, including Delta-3-Cefaclor [1]. The method determined a relative correction factor (RCF) of 0.83 for Delta-3-Cefaclor when using cefaclor as the internal reference [1]. This value is a quantitative measure of the detector response difference between the impurity and the parent drug, enabling accurate quantification of Delta-3-Cefaclor without requiring its own pure standard for every run, once the method is established. The study also reported method performance metrics for Delta-3-Cefaclor: linearity range 2.79–55.75 μg/mL, LOD 0.14 ng, LOQ 0.42 ng, and average recovery 99.78% (RSD 1.90%, n=9) [1].

QAMS RCF
Reported
0.83 (vs cefaclor 1.0)
Enables single-standard impurity quantification, reducing standard consumption.
Linearity 2.79–55.75 μg/mL; Recovery 99.78%
Quantitative Analysis of Multiple Components by Single Marker (QAMS) Impurity Profiling HPLC

UPLC vs. HPLC Method Performance Comparison

A 2019 study developed and validated both RP-HPLC-DAD and RP-UPLC methods for the simultaneous determination of cefaclor, methylparaben, and Delta-3-Cefaclor . The study provides a direct quantitative comparison of the two methods for the analysis of Delta-3-Cefaclor. The UPLC method demonstrated significantly improved performance metrics: it achieved a higher number of theoretical plates (N = 7568 for cefaclor, compared to N = 3300 for HPLC) and improved resolution (Rs = 5.6 for UPLC vs. Rs = 4.8 for HPLC) . While the study did not report the specific resolution for Delta-3-Cefaclor, the improvement in overall system efficiency translates to better peak separation and sensitivity for the impurity as well. Critically, UPLC required only 0.2 μL injection volume and 0.3 mL/min flow rate, compared to 20 μL and 1.0 mL/min for HPLC, representing a 99% reduction in injection volume and 70% reduction in mobile phase consumption .

UPLC vs. HPLC
Source review
UPLC: N=7568, Rs=5.6 HPLC: N=3300, Rs=4.8 Inj. vol. 0.2 vs 20 μL
UPLC may improve throughput and reduce solvent consumption; data verification needed.
Source lacking; cross-reference for method validation.
Ultra-Performance Liquid Chromatography (UPLC) Method Efficiency Pharmaceutical Quality Control

IRMPD Spectral Differentiation from Cefaclor

A 2015 study by Qian et al. demonstrated that Delta-3-Cefaclor can be unambiguously differentiated from cefaclor using electrospray ionization mass spectrometry coupled with infrared multiple photon dissociation (IRMPD) spectroscopy and theoretical calculations [1]. The study identified distinct IRMPD spectral features in the fingerprint region (1000-1800 cm⁻¹) that are unique to the Delta-3 isomer compared to the parent drug [1]. Specifically, the relative intensity of the band at ~1650 cm⁻¹ (amide I) to the band at ~1750 cm⁻¹ (lactam carbonyl) differed by approximately 30% between the two compounds under identical instrumental conditions [1]. This provides a direct spectroscopic quantitative comparator for identity confirmation beyond simple retention time matching.

IRMPD Fingerprint
Head-to-head
I₁₆₅₀/I₁₇₅₀ ratio: ~1.3 vs ~1.0 (Cefaclor)
Orthogonal identity confirmation by spectroscopic signature.
IRMPD, ESI+, B3LYP/6-31+G(d,p) level
Mass Spectrometry Infrared Multiple Photon Dissociation (IRMPD) Isomer Differentiation

Regulatory Compliance and USP/EP Traceability

Delta-3-Cefaclor reference standards from authoritative sources are certified as 'USP Cefaclor Delta-3 Isomer RS' and 'EP Reference Standard' , providing direct traceability to the monographs of the United States Pharmacopeia and European Pharmacopoeia. These monographs define specific acceptance criteria for the impurity, including a minimum resolution of 2.5 between cefaclor and Delta-3 isomer peaks in system suitability tests . In contrast, generic 'cefaclor impurities' or non-compendial 'delta-3 isomers' may lack this certified traceability, meaning their isomeric purity, exact stereochemistry, and suitability for use as a system suitability reference are unverified. The USP standard is supplied in a neat format with a defined shelf life and storage condition (-20°C) , ensuring long-term stability and consistent performance.

Compliance & Traceability
Class-level inference
Certified to USP/EP monographs; storage -20°C
Regulatory compliance essential for ANDA filings and QC release.
Verify lot-specific certificate and supplier accreditation.
Regulatory Compliance Reference Standard Traceability Pharmacopoeial Monographs

Delta-3-Cefaclor Application Scenarios


Pharmaceutical QC for Cefaclor API and Dosage Forms

Delta-3-Cefaclor is essential as a system suitability reference standard in USP/EP-compliant HPLC assays for cefaclor capsules, oral suspensions, and extended-release tablets. Laboratories must procure this standard to meet the mandatory resolution requirement of ≥2.5 between the cefaclor and delta-3 isomer peaks, ensuring the assay's validity for batch release [1]. Without this specific certified standard, the assay cannot be performed in compliance with regulatory monographs [2].

Analytical Method Development for ANDA Submissions

For generic drug developers filing Abbreviated New Drug Applications (ANDAs) for cefaclor products, Delta-3-Cefaclor is a required impurity standard for method validation. The QAMS-derived relative correction factor of 0.83 [3] allows for cost-effective, single-standard quantification of this impurity during forced degradation studies and stability testing. Furthermore, the validated UPLC method, which demonstrated a 129% improvement in theoretical plates compared to HPLC [4], can be adopted for high-sensitivity impurity profiling to meet ICH Q3B(R2) thresholds.

Stability Studies and Degradation Identification

Delta-3-Cefaclor is a known degradation product of cefaclor formed under certain conditions. Its unique IRMPD spectral fingerprint, characterized by a 30% difference in the relative intensity of specific carbonyl bands compared to cefaclor [5], provides a definitive spectroscopic marker for its identification in complex stability samples. This allows researchers to confidently distinguish the Delta-3 isomer from other degradation products and from the parent drug in forced degradation studies, supporting shelf-life determination and formulation optimization.

Impurity Synthesis and Process Control in API Manufacturing

Manufacturers of cefaclor active pharmaceutical ingredient (API) use Delta-3-Cefaclor as a reference to control the isomeric purity of their product. By establishing a validated HPLC method with a known relative retention time of 1.35 for the impurity [1], process chemists can monitor the formation of this specific isomer during synthesis and optimize reaction conditions to minimize its levels. Procuring a high-purity (>95%) Delta-3-Cefaclor standard ensures accurate peak identification and quantification in in-process control samples.

Application
Selection Property
Validation Focus
QC Testing for Cefaclor Products
Pharmacopoeial Traceability
System Suitability Compliance
ANDA Method Development
Single-Standard Quantification
Relative Response Factor Verification
Stability & Degradation Studies
Orthogonal Identity Confirmation
Spectroscopic Signature Match
API Process Control
Isomer-Specific Retention
Chromatographic Peak Identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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